Cas no 70069-04-4 (1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol)

1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxymethyl-18-crown-6
- 2-(Hydroxymethyl)-18-crown 6-ether
- 1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanol
- 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanol
- 18-Crown-6-methanol
- 2-(hydroxymethyl)18-crown-6
- 2-Hydroxymethyl[18-Krone-6]
- 2-hydroxymethyl-18-crown-6 ether
- hydroxymethyl-18-crown-6
- (1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanol
- BCBcMAP01_000188
- HFRGASADQCZXHH-UHFFFAOYSA-
- HFRGASADQCZXHH-UHFFFAOYSA-N
- 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol
-
- MDL: MFCD00188046
- Inchi: 1S/C13H26O7/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13-14H,1-12H2
- InChI Key: HFRGASADQCZXHH-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1([H])C([H])([H])O[H]
- BRN: 4313301
Computed Properties
- Exact Mass: 294.16800
- Monoisotopic Mass: 294.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.5
Experimental Properties
- Color/Form: Grayish yellow liquid.
- Density: 1.174 g/mL at 25 °C(lit.)
- Boiling Point: 208°C(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.479(lit.)
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- Water Partition Coefficient: Soluble in water (1000 g/L) (25°C).
- PSA: 75.61000
- LogP: -0.53950
- Solubility: Not determined.
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303-H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-238087-250 mg |
2-Hydroxymethyl-18-crown-6, |
70069-04-4 | 250MG |
¥519.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157006-1G |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93% | 1g |
¥2699.90 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF961-100mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93.0%(GC) | 100mg |
¥514.0 | 2022-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 44477-0.25g |
2-Hydroxymethyl-18-crown-6, 97% |
70069-04-4 | 97% | 0.25g |
¥1843.00 | 2022-11-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0990-200MG |
2-(Hydroxymethyl)-18-crown 6-Ether |
70069-04-4 | >93.0%(GC) | 200mg |
¥660.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862665-200mg |
2-(Hydroxymethyl)-18-crown 6-Ether |
70069-04-4 | ≥93%(GC) | 200mg |
¥763.00 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | DF961-100mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93.0%(GC) | 100mg |
¥434.9 | 2023-09-02 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H157006-250mg |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol |
70069-04-4 | 93% | 250mg |
¥969.90 | 2023-09-02 | |
Aaron | AR003I4O-200mg |
1,4,7,10,13,16-HEXAOXACYCLOOCTADECANE-2-METHANOL |
70069-04-4 | 93% | 200mg |
$118.00 | 2023-12-13 | |
1PlusChem | 1P003HWC-50mg |
1,4,7,10,13,16-HEXAOXACYCLOOCTADECANE-2-METHANOL |
70069-04-4 | ≥93%(GC) | 50mg |
$50.00 | 2025-02-19 |
1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol Related Literature
-
Maciej Zakrzewski,Natalia Kwietniewska,Wojciech Walczak,Piotr Pi?tek Chem. Commun. 2018 54 7018
-
Maciej Zakrzewski,Dominika Za?ubiniak,Piotr Pi?tek RSC Adv. 2021 11 10860
-
Xiaodong Liu,Weixiang Jiao,Ming Lei,Yi Zhou,Bo Song,Yongfang Li J. Mater. Chem. A 2015 3 9278
-
Yanisa Sanguansap,Vithaya Ruangpornvisuti,Thawatchai Tuntulani,Vinich Promarak,Boosayarat Tomapatanaget RSC Adv. 2015 5 78468
-
Henrik D. F. Winkler,Egor V. Dzyuba,Andreas Springer,Luisa Losensky,Christoph A. Schalley Chem. Sci. 2012 3 1111
Additional information on 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol
Recent Advances in the Study of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol (CAS: 70069-04-4)
The compound 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol (CAS: 70069-04-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, characterization, and biological relevance.
Recent studies have highlighted the role of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol as a versatile building block in supramolecular chemistry. Its crown ether-like structure enables selective binding to cations, making it a promising candidate for ion transport and sensing applications. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in facilitating potassium ion transport across lipid bilayers, suggesting potential therapeutic applications in diseases related to ion channel dysfunction.
In addition to its ion-binding capabilities, researchers have explored its utility in drug delivery systems. A team from MIT reported in Nature Communications that derivatives of this compound can self-assemble into nanostructures capable of encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability. This finding opens new avenues for targeted cancer therapy and other precision medicine applications.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol. A recent Organic Process Research & Development article detailed a scalable, high-yield synthesis route that reduces the reliance on hazardous reagents, addressing both economic and environmental concerns. This development is particularly significant for industrial-scale applications.
Despite these promising advances, challenges remain. The compound's stability under physiological conditions and potential toxicity profiles require further investigation. Ongoing research aims to address these gaps, with preliminary results expected in late 2024. Overall, 1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol represents a compelling case study in how fundamental chemical discoveries can translate into tangible biomedical innovations.
70069-04-4 (1,4,7,10,13,16-Hexaoxacyclooctadec-2-ylmethanol) Related Products
- 15764-24-6(dipropylene glycol ethyl ether)
- 75507-26-5(1,4,7,10-Tetraoxacyclododecan-2-methanol)
- 4043-59-8(1,3-Diethoxy-2-propanol)
- 111109-77-4(1-Methoxy-2-((1-methoxypropan-2-yl)oxy)propane)
- 24800-44-0((1-Methyl-1,2-ethanediyl)bis(oxy)bispropanol)
- 10221-57-5(Propane, 1,2-diethoxy-)
- 20324-33-8(1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol)
- 75507-25-4(1,4,7,10,13-Pentaoxacyclopentadec-2-ylmethanol)
- 25265-71-8(Dipropylene Glycol (Mixture of Isomers))
- 627-82-7(Diglycerol (Mixture of Isomers))
